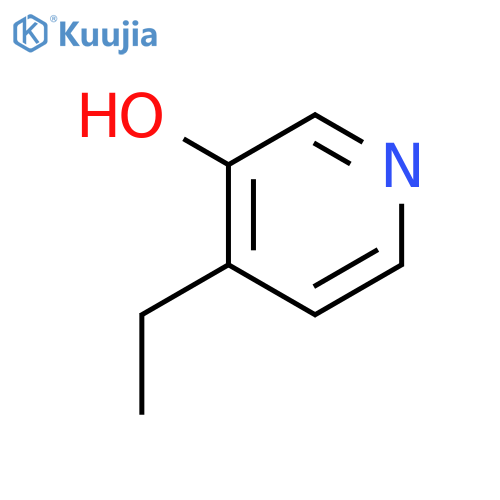Cas no 83431-03-2 (4-Ethylpyridin-3-ol)

4-Ethylpyridin-3-ol structure
商品名:4-Ethylpyridin-3-ol
4-Ethylpyridin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinol, 4-ethyl-
- 4-ethylpyridin-3-ol
- DB-396952
- DTXSID90510264
- 4-ETHYL-3-PYRIDINOL
- 83431-03-2
- MB12325
- A1-30460
- SCHEMBL13625817
- 4-Ethylpyridin-3-ol
-
- MDL: MFCD13175358
- インチ: InChI=1S/C7H9NO/c1-2-6-3-4-8-5-7(6)9/h3-5,9H,2H2,1H3
- InChIKey: QALUUYQCMYMFQW-UHFFFAOYSA-N
- ほほえんだ: CCC1=C(C=NC=C1)O
計算された属性
- せいみつぶんしりょう: 123.068413911g/mol
- どういたいしつりょう: 123.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 33.1Ų
4-Ethylpyridin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694341-1g |
4-Ethylpyridin-3-ol |
83431-03-2 | 98% | 1g |
¥8516.00 | 2024-07-28 | |
| Matrix Scientific | 224982-1g |
4-Ethylpyridin-3-ol, 95% |
83431-03-2 | 95% | 1g |
$1980.00 | 2023-09-06 | |
| TRC | E206470-50mg |
4-Ethylpyridin-3-ol |
83431-03-2 | 50mg |
$ 615.00 | 2022-06-05 | ||
| TRC | E206470-100mg |
4-Ethylpyridin-3-ol |
83431-03-2 | 100mg |
$ 1020.00 | 2022-06-05 | ||
| Matrix Scientific | 224982-500mg |
4-Ethylpyridin-3-ol, 95% |
83431-03-2 | 95% | 500mg |
$1156.00 | 2023-09-06 |
4-Ethylpyridin-3-ol 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
83431-03-2 (4-Ethylpyridin-3-ol) 関連製品
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 13769-43-2(potassium metavanadate)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
